Cas no 847416-94-8 (cis-3-((Benzyloxy)methyl)cyclobutanamine)

Technical Introduction: cis-3-((Benzyloxy)methyl)cyclobutanamine is a chiral cyclobutane derivative featuring a benzyloxymethyl substituent and an amine functional group. Its rigid cyclobutane scaffold and stereospecific cis-configuration make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with constrained geometries. The benzyl-protected hydroxyl group enhances solubility and provides a handle for further functionalization, while the primary amine offers reactivity for derivatization or coupling reactions. This compound is useful in medicinal chemistry for exploring structure-activity relationships (SAR) due to its balanced lipophilicity and conformational restriction. High purity and well-defined stereochemistry ensure reproducibility in research applications.
cis-3-((Benzyloxy)methyl)cyclobutanamine structure
847416-94-8 structure
商品名:cis-3-((Benzyloxy)methyl)cyclobutanamine
CAS番号:847416-94-8
MF:C12H17NO
メガワット:191.26948
CID:1028297
PubChem ID:53308474

cis-3-((Benzyloxy)methyl)cyclobutanamine 化学的及び物理的性質

名前と識別子

    • cis-3-((Benzyloxy)methyl)cyclobutanamine
    • 3-(phenylmethoxymethyl)cyclobutan-1-amine
    • cis-3-((Benzyloxy)methyl)cyclobutamine
    • SCHEMBL5006985
    • SCHEMBL14010327
    • DTXSID50693401
    • 1824080-00-3
    • 3-(BENZYLOXYMETHYL)CYCLOBUTANAMINE
    • EN300-1587497
    • 847416-94-8
    • SCHEMBL5006990
    • (1S,3S)-3-[(BENZYLOXY)METHYL]CYCLOBUTAN-1-AMINE
    • 3-[(Benzyloxy)methyl]cyclobutan-1-amine
    • CIS-3-[(BENZYLOXY)METHYL]CYCLOBUTANAMINE
    • DB-369934
    • インチ: InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+
    • InChIKey: RQAVITWHCIZOQW-TXEJJXNPSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC[C@H]2C[C@H](C2)N

計算された属性

  • せいみつぶんしりょう: 191.131014166g/mol
  • どういたいしつりょう: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

cis-3-((Benzyloxy)methyl)cyclobutanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM201016-1g
cis-3-((Benzyloxy)methyl)cyclobutanamine
847416-94-8 95%
1g
$893 2021-06-15
Alichem
A019140286-1g
cis-3-((Benzyloxy)methyl)cyclobutanamine
847416-94-8 95%
1g
$829.44 2023-08-31
Crysdot LLC
CD12025600-1g
cis-3-((Benzyloxy)methyl)cyclobutanamine
847416-94-8 95+%
1g
$947 2024-07-24
Chemenu
CM201016-1g
cis-3-((Benzyloxy)methyl)cyclobutanamine
847416-94-8 95%
1g
$893 2023-03-07

cis-3-((Benzyloxy)methyl)cyclobutanamine 関連文献

cis-3-((Benzyloxy)methyl)cyclobutanamineに関する追加情報

Introduction to cis-3-((Benzyloxy)methyl)cyclobutanamine (CAS No. 847416-94-8)

cis-3-((Benzyloxy)methyl)cyclobutanamine is a compound with the CAS registry number 847416-94-8. This compound is a bicyclic amine derivative, characterized by its unique structure that combines a cyclobutane ring with a benzyloxy group and an amine functional group. The benzyloxy moiety introduces aromaticity and potential for hydrogen bonding, while the cyclobutane ring contributes to the compound's rigidity and stereochemical properties. These features make it an interesting molecule for various applications in organic synthesis, drug discovery, and materials science.

The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves multi-step organic reactions, including alkylation, cyclization, and oxidation processes. Recent advancements in catalytic asymmetric synthesis have enabled the selective formation of the cis configuration, which is crucial for its biological activity and stereochemical properties. This compound has been explored as a building block in the construction of complex natural products and bioactive molecules.

In terms of chemical properties, cis-3-((Benzyloxy)methyl)cyclobutanamine exhibits moderate solubility in organic solvents and shows reactivity towards nucleophilic substitution and elimination reactions. Its amine group can act as a nucleophile or base, depending on the reaction conditions, making it versatile in various synthetic transformations. The presence of the benzyloxy group also enhances its stability under certain reaction conditions, making it suitable for use in harsher chemical environments.

Recent studies have highlighted the potential of cis-3-((Benzyloxy)methyl)cyclobutanamine as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in reactions involving alkenes and alkynes has been demonstrated in several research papers. For instance, a 2023 study published in the Journal of Organic Chemistry reported its use as a chiral ligand in palladium-catalyzed cross-coupling reactions, achieving excellent yields and enantioselectivities.

Beyond its synthetic applications, cis-3-((Benzyloxy)methyl)cyclobutanamine has shown promise in pharmacological studies. Preclinical data suggest that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further investigation in drug development. Researchers at the University of California have explored its effects on cellular models of inflammation, reporting significant reductions in cytokine production when treated with this compound.

The structural versatility of cis-3-((Benzyloxy)methyl)cyclobutanamine also extends to its potential use in materials science. Its rigid cyclobutane core could be exploited in the design of new polymers or liquid crystals with unique mechanical properties. A 2022 study published in Macromolecules demonstrated that derivatives of this compound can form self-assembled monolayers with tunable surface properties, opening new avenues for applications in nanotechnology.

In conclusion, cis-3-((Benzyloxy)methyl)cyclobutanamine (CAS No. 847416-94-8) is a multifaceted compound with diverse applications across organic synthesis, pharmacology, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance as a valuable tool in modern chemistry.

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